molecular formula C13H18O4 B14503493 Propan-2-yl(3,4-dimethoxyphenyl)acetate CAS No. 64450-66-4

Propan-2-yl(3,4-dimethoxyphenyl)acetate

Cat. No.: B14503493
CAS No.: 64450-66-4
M. Wt: 238.28 g/mol
InChI Key: CODDJUHMESRGNI-UHFFFAOYSA-N
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Description

Propan-2-yl(3,4-dimethoxyphenyl)acetate is an ester derivative of 2-(3,4-dimethoxyphenyl)acetic acid, where the carboxylic acid group is esterified with isopropanol. This compound is part of a broader class of arylacetate esters, which are frequently explored in medicinal chemistry for their bioactivity, including neurotrophic and antimicrobial effects .

Properties

CAS No.

64450-66-4

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

propan-2-yl 2-(3,4-dimethoxyphenyl)acetate

InChI

InChI=1S/C13H18O4/c1-9(2)17-13(14)8-10-5-6-11(15-3)12(7-10)16-4/h5-7,9H,8H2,1-4H3

InChI Key

CODDJUHMESRGNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl(3,4-dimethoxyphenyl)acetate can be achieved through esterification reactions. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl(3,4-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxyphenylacetic acid or 3,4-dimethoxyphenylacetone.

    Reduction: Formation of 3,4-dimethoxyphenylpropan-2-ol.

    Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl(3,4-dimethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl(3,4-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The isopropyl ester in the target compound likely enhances membrane permeability compared to the free acid (2-(3,4-dimethoxyphenyl)acetic acid, MW 210.2) .
  • Complexity : Compound 31 (from ) exhibits higher molecular complexity due to dual dimethoxyphenyl groups and an acetamido linker, which may reduce metabolic stability compared to the simpler ester .

Physicochemical and Toxicological Profiles

  • Solubility : The isopropyl ester’s lipophilicity (estimated XLogP3 ~2.3, similar to ’s compound) may improve absorption over polar analogues like Rip-B (amide) .
  • Stability : Ester groups are prone to hydrolysis, whereas amides (e.g., Rip-B) or cyclohexene systems (Compound-1) offer greater metabolic stability .

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